molecular formula C30H44O7 B3423310 Ganoderic acid epsilon CAS No. 294674-05-8

Ganoderic acid epsilon

Cat. No.: B3423310
CAS No.: 294674-05-8
M. Wt: 516.7 g/mol
InChI Key: MIWGXXQCEDNROQ-UZOYOLKESA-N
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Description

Ganoderic acid epsilon is a highly oxygenated, lanostane-type triterpenoid (C30H44O7) isolated from the medicinal mushroom Ganoderma lingzhi . As a member of the ganoderic acid family, it is part of a class of compounds renowned for their broad spectrum of pharmacological activities, which include anti-tumor, anti-metastatic, anti-inflammatory, antioxidant, and hypocholesterolemic effects, making it a valuable compound for investigating natural product bioactivity . Research into ganoderic acids has shown that their biosynthesis can be significantly enhanced, with one study demonstrating that blue light induction can increase the content of specific ganoderic acids by over 2-fold, highlighting the dynamic nature of their production in fungi and opening avenues for optimizing yield . The compound is characterized by a complex molecular structure with multiple functional groups, including hydroxyl and carbonyl groups, contributing to its bioactivity and interaction with biological targets . This product is supplied with a high purity level of >98%, as confirmed by HPLC analysis, ensuring consistency and reliability for research applications . It is offered for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers can access comprehensive analytical data, including NMR and mass spectroscopy information, to support their experimental work.

Properties

IUPAC Name

(E,4S,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21-22,31-32,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,22+,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWGXXQCEDNROQ-UZOYOLKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315063
Record name (+)-Ganoderic acid ε
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294674-05-8
Record name (+)-Ganoderic acid ε
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294674-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Ganoderic acid ε
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid epsilon undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its structure-activity relationships.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct bioactivities and potential therapeutic applications .

Comparison with Similar Compounds

Structural Differences

The structural distinctions between ganoderic acid epsilon and related triterpenes are critical to their bioactivity and biosynthesis:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
This compound C30H44O7 516.675 Multiple hydroxyl/ketone G. lucidum spores
Ganoderic acid A C30H44O7 516.675 3-keto, 7-hydroxy Fruiting bodies
Ganoderic acid B C30H44O7 516.675 3-keto, 7,15-dihydroxy Fruiting bodies
Ganoderic acid C2 C30H42O7 514.65 3,7,15-triketo Mycelia
Ganoderic acid LM2 C30H42O7 514.65 7β,15-dihydroxy, 3,11,15-trioxo Fruiting bodies
Ganoderic acid eta C30H44O8 532.67 Additional hydroxyl group G. lucidum

Key Observations :

  • This compound shares the same molecular formula (C30H44O7) as ganoderic acids A and B but differs in hydroxyl/ketone group positioning .
  • Compared to LM2 and C2, epsilon has two additional hydrogen atoms, suggesting structural variations in double bonds or ring systems .
  • Ganoderic acid eta (C30H44O8) contains an extra oxygen atom, likely enhancing its polarity and solubility compared to epsilon .

Functional Insights :

  • Epsilon and LM2 share immunomodulatory roles but differ in structural specificity .
  • Unlike epsilon, ganoderic acids A and B are prioritized in pharmacological studies for their anticancer and antidiabetic effects .

Biological Activity

Ganoderic acid epsilon (GAE) is a bioactive compound derived from the fungus Ganoderma lucidum, commonly known as reishi mushroom. This compound belongs to a class of triterpenoids known as ganoderic acids, which have been extensively studied for their diverse biological activities. This article reviews the current understanding of GAE's biological activity, including its anti-cancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its unique lanostane-type triterpenoid structure. The specific chemical structure contributes to its biological activities, which include modulation of various signaling pathways involved in cell growth, apoptosis, and inflammation.

1. Anti-Cancer Activity

Numerous studies have indicated that GAE exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanisms through which GAE exerts its effects include:

  • Cell Cycle Arrest : GAE causes cell cycle arrest in the G1 phase, inhibiting cancer cell proliferation.
  • Apoptosis Induction : It promotes programmed cell death by activating intrinsic apoptotic pathways.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that GAE can inhibit tumor growth in mouse models.

A summary of relevant studies is presented in the table below:

Study ReferenceCell Line/ModelKey Findings
HeLaInduced apoptosis and cell cycle arrest
MCF-7Inhibited proliferation and induced apoptosis
Mouse ModelReduced tumor size and weight

2. Anti-Inflammatory Effects

GAE has been shown to possess anti-inflammatory properties by modulating immune responses. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The mechanisms include:

  • Macrophage Polarization : GAE regulates macrophage polarization, reducing M1 macrophages while promoting M2 macrophages.
  • Inhibition of NF-kB Pathway : GAE downregulates the NF-kB signaling pathway, which is crucial for inflammatory responses.

3. Antioxidant Activity

The antioxidant properties of GAE contribute to its protective effects against oxidative stress. It enhances the activity of endogenous antioxidant enzymes and reduces reactive oxygen species (ROS) levels in cells.

Case Studies

Several case studies highlight the therapeutic potential of GAE:

  • Cancer Treatment : A study involving mice with induced tumors showed that treatment with GAE significantly reduced tumor size and improved survival rates.
  • Diabetes Management : Research indicated that GAE improved glucose tolerance in diabetic animal models, suggesting potential benefits for metabolic disorders.

Research Findings

Recent research has expanded our understanding of the pharmacological mechanisms underlying the effects of GAE:

  • Mechanistic Studies : Investigations into signaling pathways have revealed that GAE interacts with key proteins involved in apoptosis and inflammation, such as p53 and NF-kB.
  • Network Pharmacology : Computational analyses have identified multiple targets for GAE, indicating its multifaceted role in biological systems.

Q & A

Q. What standardized methodologies are recommended for extracting and purifying ganoderic acid epsilon from Ganoderma species?

  • Methodological Answer : Extraction typically involves solvent-based methods (e.g., ethanol or methanol) combined with ultrasonic-assisted extraction to enhance yield . Purification employs chromatographic techniques such as preparative HPLC or column chromatography with silica gel. Critical parameters include solvent polarity gradients and temperature control to prevent degradation of triterpenoids. Quality assessment via TLC or HPLC-DAD is essential to confirm purity before downstream assays .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
  • NMR (1D and 2D) : To confirm the lanostane skeleton and functional groups (e.g., carbonyl and hydroxyl groups) .
  • High-resolution mass spectrometry (HR-MS) : For molecular formula verification (C30H44O7) and fragmentation patterns .
  • Reference standards : Cross-referencing with published NMR and MS data is critical, as minor structural variations (e.g., ganoderic acid D vs. epsilon) can significantly alter bioactivity .

Q. What preliminary assays are used to assess the bioactivity of this compound?

  • Methodological Answer : Initial pharmacological screening often includes:
  • Anti-proliferative assays : Using cancer cell lines (e.g., HepG2 or MCF-7) with MTT or SRB protocols .
  • Immunomodulatory tests : ConA-induced splenocyte proliferation assays to evaluate immune-enhancing effects .
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls to rule out extraction solvent interference .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy while minimizing cytotoxicity?

  • Methodological Answer :
  • Range-finding studies : Start with broad concentrations (e.g., 1–100 μM) to identify the IC50 or EC50.
  • Mechanistic assays : Combine with apoptosis markers (e.g., Annexin V/PI staining) or cell cycle analysis to differentiate cytotoxic vs. cytostatic effects .
  • Statistical rigor : Use non-linear regression models (e.g., GraphPad Prism) to calculate dose-response curves with 95% confidence intervals .

Q. What statistical approaches resolve contradictions in this compound’s reported bioactivities across studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from independent studies to assess effect size heterogeneity (e.g., I<sup>2</sup> statistic) .
  • Sensitivity analysis : Evaluate confounding variables (e.g., extraction method, cell line variability) using multivariate regression .
  • Cross-validation : Replicate key findings in orthogonal assays (e.g., in vitro vs. ex vivo models) .

Q. How can multi-omics integration improve understanding of this compound’s mechanisms?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB or MAPK pathways) .
  • Metabolomics : LC-MS-based profiling to trace metabolic shifts (e.g., lipid peroxidation or ATP depletion) .
  • Data integration : Use pathway enrichment tools (e.g., KEGG, DAVID) to map multi-omics interactions .

Data Analysis and Reproducibility

Q. What strategies mitigate variability in this compound quantification across HPLC platforms?

  • Methodological Answer :
  • Column calibration : Use C18 columns with identical particle sizes (e.g., 5 μm) and mobile phases (e.g., acetonitrile/0.1% formic acid) .
  • Internal standards : Spiked deuterated analogs (e.g., d3-ganoderic acid) to correct for recovery differences .
  • Inter-laboratory validation : Share protocols via platforms like Protocols.io to standardize retention time and peak integration .

Q. How should researchers address batch-to-batch variability in Ganoderma extracts during long-term studies?

  • Methodological Answer :
  • Chemical fingerprinting : Use HPLC-PDA or LC-MS to create reference chromatograms for each batch .
  • Stability testing : Store extracts under inert atmospheres (N2) at -80°C and monitor degradation via accelerated stability studies .
  • Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data archiving .

Tables for Methodological Reference

Q. Table 1. Analytical Techniques for this compound Characterization

TechniqueApplicationKey ParametersReference
HPLC-MSQuantification, purity checkColumn: C18; Mobile phase: MeCN/H2O
GC-MSSterol co-analysisDerivatization: BSTFA
NMRStructural elucidationSolvent: CD3OD

Q. Table 2. Statistical Methods for Data Contradiction Analysis

MethodUse CaseTools/SoftwareReference
PCAReduce dimensionality in omics dataSIMCA, MetaboAnalyst
PLS-DAClass separation in metabolomicsR package "mixOmics"
Meta-regressionAddress study heterogeneitySTATA, RevMan

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganoderic acid epsilon
Reactant of Route 2
Ganoderic acid epsilon

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